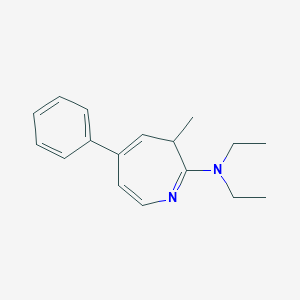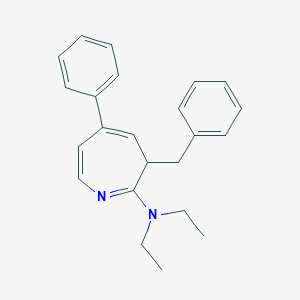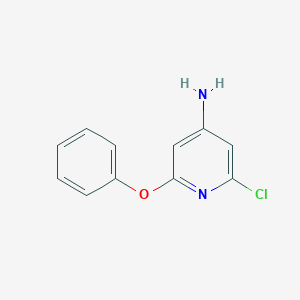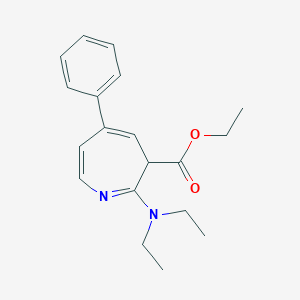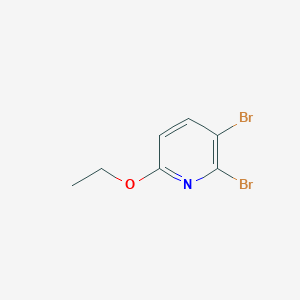
2,3-Dibromo-6-ethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-6-ethoxypyridine is a chemical compound with the molecular formula C7H7Br2NO. It is characterized by the presence of two bromine atoms attached to the pyridine ring at positions 5 and 6, and an ethyl ether group attached to the nitrogen atom at position 2. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including 2,3-Dibromo-6-ethoxypyridine, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag2O). The reaction conditions usually involve the use of a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6-ethoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cleavage Reactions: Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or boron tribromide (BBr3), leading to the formation of alcohols and alkyl halides
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace bromine atoms.
Strong Acids: Used in cleavage reactions to break the ether bond.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products Formed
Alcohols and Alkyl Halides: Formed during cleavage reactions.
Substituted Pyridines: Formed during substitution reactions.
Scientific Research Applications
2,3-Dibromo-6-ethoxypyridine has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the pyridine ring into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-ethoxypyridine involves its interaction with molecular targets through its functional groups. The bromine atoms and the ether group can participate in various chemical reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridin-2-yl ethyl ether
- 6-Bromopyridin-2-yl ethyl ether
- Pyridin-2-yl ethyl ether
Uniqueness
2,3-Dibromo-6-ethoxypyridine is unique due to the presence of two bromine atoms at positions 5 and 6 on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds with fewer or no bromine atoms .
Properties
CAS No. |
19021-07-9 |
|---|---|
Molecular Formula |
C7H7Br2NO |
Molecular Weight |
280.94g/mol |
IUPAC Name |
2,3-dibromo-6-ethoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-2-11-6-4-3-5(8)7(9)10-6/h3-4H,2H2,1H3 |
InChI Key |
VLCVJSBREKMGOG-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=C(C=C1)Br)Br |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(butylsulfanyl)methylene]-5,5,8a-trimethyloctahydro-1(2H)-naphthalenone](/img/structure/B372414.png)

![{3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexen-1-yl}methyl benzoate](/img/structure/B372416.png)
![5,5,8a-Trimethyl-1-[(phenylsulfinyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde](/img/structure/B372419.png)
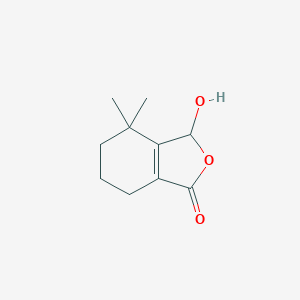
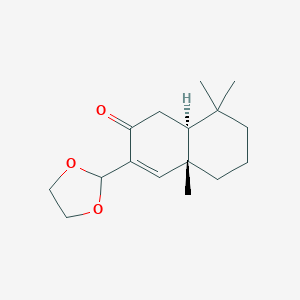
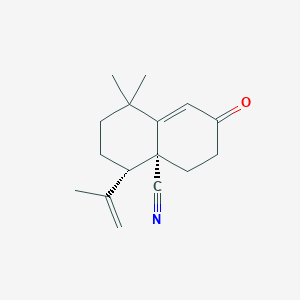
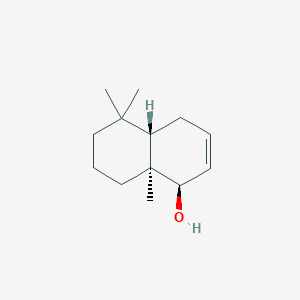
![N,N-diethyl-N-[5-phenyl-3-(phenylsulfanyl)-3H-azepin-2-yl]amine](/img/structure/B372430.png)
![5-Decylhexahydrofuro[2,3-b]furan-2-ol](/img/structure/B372431.png)
